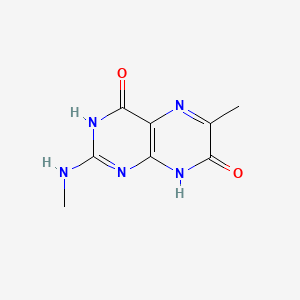
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pteridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties.
科学的研究の応用
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
作用機序
The mechanism of action of 6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.
類似化合物との比較
Similar Compounds
2-amino-4,6-dimethylpteridine: Similar structure but different substitution pattern.
6-methyl-2,4-diaminopteridine: Contains additional amino groups.
2,4,7-trimethylpteridine: Different methylation pattern.
Uniqueness
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H9N5O2 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
6-methyl-2-(methylamino)-3,8-dihydropteridine-4,7-dione |
InChI |
InChI=1S/C8H9N5O2/c1-3-6(14)11-5-4(10-3)7(15)13-8(9-2)12-5/h1-2H3,(H3,9,11,12,13,14,15) |
InChIキー |
SQUBCKZHFMXHPO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



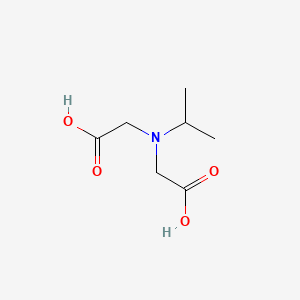
![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)
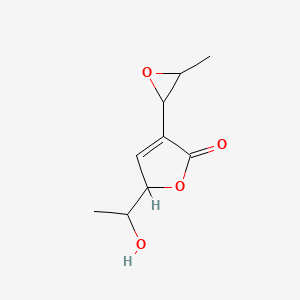
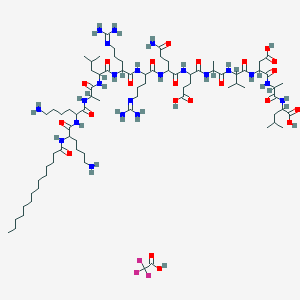
![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)
![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
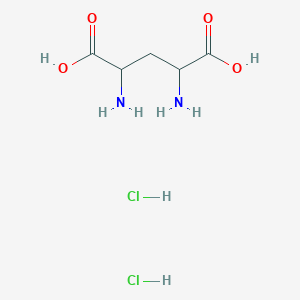
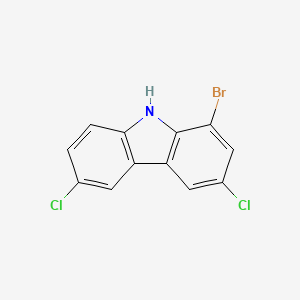
![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
